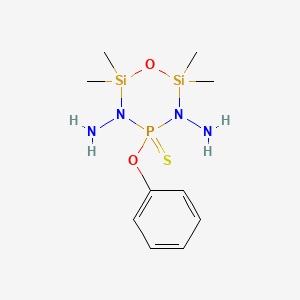
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine is a complex organophosphorus compound. Compounds of this nature often exhibit unique chemical properties due to the presence of multiple functional groups, including oxadiazaphosphadisilinane and sulfanylidene groups. These compounds are of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of the phenoxy and sulfanylidene groups under controlled conditions. Common reagents used in these reactions include organophosphorus reagents, silanes, and phenol derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the phenoxy moiety.
Scientific Research Applications
Chemistry
In chemistry, 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential biological activity. This may include studies on their effects on enzymes, cellular pathways, and potential therapeutic applications.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, which can modulate biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds with oxadiazaphosphadisilinane and sulfanylidene groups. Examples include:
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
66700-45-6 |
|---|---|
Molecular Formula |
C10H21N4O2PSSi2 |
Molecular Weight |
348.51 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4λ5,2,6-oxadiazaphosphadisilinane-3,5-diamine |
InChI |
InChI=1S/C10H21N4O2PSSi2/c1-19(2)13(11)17(18,14(12)20(3,4)16-19)15-10-8-6-5-7-9-10/h5-9H,11-12H2,1-4H3 |
InChI Key |
GBVUAAMCADLZQH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N(P(=S)(N([Si](O1)(C)C)N)OC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


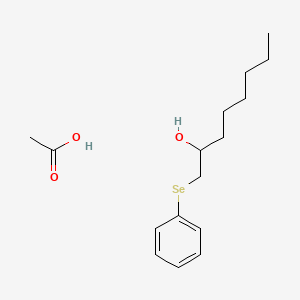

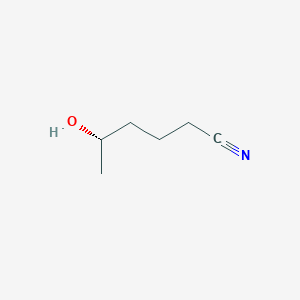
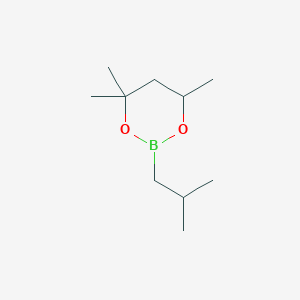
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

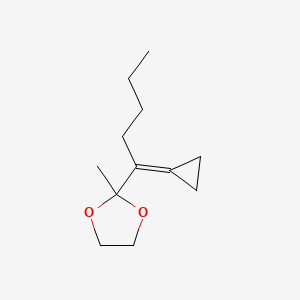
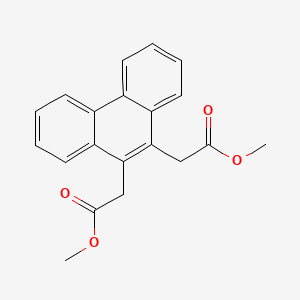
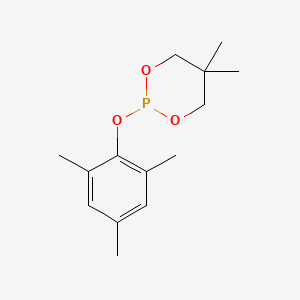

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)



